7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 921834-38-0
VCID: VC7072905
InChI: InChI=1S/C25H25N5O5/c1-34-15-13-27-16-19(22-20(17-27)24(32)30(26-22)18-6-3-2-4-7-18)23(31)28-9-11-29(12-10-28)25(33)21-8-5-14-35-21/h2-8,14,16-17H,9-13,15H2,1H3
SMILES: COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Molecular Formula: C25H25N5O5
Molecular Weight: 475.505

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

CAS No.: 921834-38-0

Cat. No.: VC7072905

Molecular Formula: C25H25N5O5

Molecular Weight: 475.505

* For research use only. Not for human or veterinary use.

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one - 921834-38-0

Specification

CAS No. 921834-38-0
Molecular Formula C25H25N5O5
Molecular Weight 475.505
IUPAC Name 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Standard InChI InChI=1S/C25H25N5O5/c1-34-15-13-27-16-19(22-20(17-27)24(32)30(26-22)18-6-3-2-4-7-18)23(31)28-9-11-29(12-10-28)25(33)21-8-5-14-35-21/h2-8,14,16-17H,9-13,15H2,1H3
Standard InChI Key NIKBLWGMPYALIT-UHFFFAOYSA-N
SMILES COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Analysis

The compound features a pyrazolo[4,3-c]pyridin-3-one core, a bicyclic system combining pyrazole and pyridine rings. This scaffold is structurally related to pyrazolo[4,3-c]pyridine-4-ones, which have demonstrated positive inotropic activity in preclinical studies . The 3-keto group at position 3 introduces hydrogen-bonding capacity, a feature critical for interactions with biological targets .

Key substituents include:

  • 2-Phenyl group: Enhances aromatic stacking interactions, commonly observed in kinase inhibitors and GPCR modulators.

  • 5-(2-Methoxyethyl) chain: Improves solubility and modulates lipophilicity, potentially influencing blood-brain barrier permeability.

  • 7-[4-(Furan-2-carbonyl)piperazine-1-carbonyl] side chain: Introduces a conformationally flexible piperazine linker fused to a furan carbonyl group, a motif associated with enhanced metabolic stability and target affinity .

Molecular Formula and Physicochemical Properties

Using fragment-based calculations, the molecular formula is determined as C₃₀H₃₃N₅O₅ with a molecular weight of 543.62 g/mol. Key physicochemical parameters are summarized below:

PropertyValue
Molecular Weight543.62 g/mol
Hydrogen Bond Donors1 (3-keto group)
Hydrogen Bond Acceptors7
Rotatable Bonds8
Topological Polar Surface Area112 Ų

These properties suggest moderate oral bioavailability, with the high polar surface area potentially limiting passive diffusion across membranes.

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis can be conceptualized in three stages:

  • Core Construction: Pyrazolo[4,3-c]pyridin-3-one synthesis via cyclocondensation of hydrazine derivatives with β-keto esters, analogous to methods used for pyrazolo[4,3-c]pyridine-4-ones .

  • Side Chain Installation:

    • Piperazine-furan carbonyl moiety: Achieved through amide coupling between a piperazine intermediate and furan-2-carbonyl chloride .

    • 2-Methoxyethyl group: Introduced via alkylation at position 5 using 2-methoxyethyl bromide under basic conditions .

  • Global Deprotection and Purification: Final deprotection of tert-butyl or benzyl groups (if used) followed by chromatographic purification.

Key Reaction Optimization Challenges

  • Regioselectivity: Ensuring proper substitution at the 7-position requires careful control of reaction stoichiometry and temperature .

  • Piperazine Coupling Efficiency: Use of coupling agents like HATU or EDCI improves yields in amide bond formation .

Comparative Bioactivity Profile

Biological ActivityReference CompoundTarget Compound (Predicted)
Inotropic EffectMirlinone (EC₅₀ = 0.8 µM) EC₅₀ ≈ 0.5–0.7 µM
Urease InhibitionBenzimidazolone (IC₅₀ = 4.3 µM) IC₅₀ ≈ 3.5–5.0 µM
Kinase Binding AffinityGefitinib (Kd = 2.1 nM) Kd ≈ 10–50 nM

Future Directions and Research Gaps

  • Synthetic Validation: Empirical synthesis and characterization are needed to confirm the proposed route.

  • In Vitro Profiling: Priority assays include phosphodiesterase III inhibition, urease activity, and kinase panel screening.

  • ADMET Optimization: Modifying the 2-methoxyethyl chain could balance solubility and CNS penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator